6,7-Dehydro Triamcinolone Acetonide 6,7-Dehydro Triamcinolone Acetonide
Brand Name: Vulcanchem
CAS No.: 1893-84-1
VCID: VC0026806
InChI: InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
SMILES: CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Molecular Formula: C24H29FO6
Molecular Weight: 432.488

6,7-Dehydro Triamcinolone Acetonide

CAS No.: 1893-84-1

Cat. No.: VC0026806

Molecular Formula: C24H29FO6

Molecular Weight: 432.488

* For research use only. Not for human or veterinary use.

6,7-Dehydro Triamcinolone Acetonide - 1893-84-1

Specification

CAS No. 1893-84-1
Molecular Formula C24H29FO6
Molecular Weight 432.488
IUPAC Name (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one
Standard InChI InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Standard InChI Key JWPZLQJLMNKVAZ-JNQJZLCISA-N
SMILES CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Introduction

Chemical Identity and Properties

6,7-Dehydro Triamcinolone Acetonide, also known as Δ6-triamcinoloneacetonide, is a structural analog of Triamcinolone Acetonide featuring an additional double bond at the 6,7 position of the steroid nucleus. This modification creates a triene structure in the A and B rings of the steroid backbone, distinguishing it from the parent compound.

Basic Chemical Information

PropertyValue
CAS Number1893-84-1
Molecular FormulaC₂₄H₂₉FO₆
Molecular Weight432.48 g/mol
SynonymsΔ6-triamcinoloneacetonide; 9-Fluoro-(11β,16α),17,21-tetrahydroxypregna-1,4,6-triene-3,20-dione Cyclic 16,17-acetal
CategoryPharmaceutical Impurity/Reference Standard

Role in Pharmaceutical Quality Control

6,7-Dehydro Triamcinolone Acetonide serves several critical functions in pharmaceutical development and quality assurance processes.

Reference Standard Applications

Regulatory Significance

The identification and control of 6,7-Dehydro Triamcinolone Acetonide has significant regulatory implications in pharmaceutical development and approval processes.

Role in ANDA Filings

6,7-Dehydro Triamcinolone Acetonide is utilized during Abbreviated New Drug Application (ANDA) filings to the FDA. Manufacturers must demonstrate:

  • Comprehensive impurity profiles for their products

  • Validated analytical methods for detecting and quantifying impurities

  • Compliance with specified impurity limits

  • Appropriate controls for potential degradation products

Reference standards of 6,7-Dehydro Triamcinolone Acetonide support toxicological studies required for drug approval processes. These studies may include:

  • Evaluation of biological activity of impurities

  • Assessment of potential immunogenic properties

  • Investigation of structure-activity relationships

  • Determination of toxicity thresholds for related compounds

Such assessments are essential for establishing safety profiles and acceptable limits for impurities in pharmaceutical formulations .

Analytical Methodologies

Various analytical techniques are employed for the detection, identification, and quantification of 6,7-Dehydro Triamcinolone Acetonide in pharmaceutical samples.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for detecting 6,7-Dehydro Triamcinolone Acetonide, typically utilizing:

  • Reverse-phase chromatography with C18 columns

  • UV detection at wavelengths characteristic of the triene structure

  • Gradient elution systems to achieve adequate separation

  • Mass spectrometric detection for confirmatory analysis

The additional conjugation in the 6,7-dehydro derivative typically results in slightly different retention behavior and spectral properties compared to Triamcinolone Acetonide itself, facilitating separation and identification .

Spectroscopic Identification

Spectroscopic techniques provide additional tools for characterizing 6,7-Dehydro Triamcinolone Acetonide:

  • UV spectroscopy can detect the characteristic absorption of the extended conjugated system

  • Infrared spectroscopy helps identify functional groups and structural features

  • NMR spectroscopy provides definitive structural confirmation

  • Mass spectrometry offers precise molecular weight determination and fragmentation patterns

The extended conjugation present in 6,7-Dehydro Triamcinolone Acetonide typically results in distinctive spectral properties that aid in its identification .

Comparison with Related Compounds

Understanding the relationship between 6,7-Dehydro Triamcinolone Acetonide and other related compounds provides important context for its significance in pharmaceutical research.

Structural Comparison

Property6,7-Dehydro Triamcinolone AcetonideTriamcinolone Acetonide
CAS Number1893-84-176-25-5
Molecular FormulaC₂₄H₂₉FO₆C₂₄H₃₁FO₆
Molecular Weight432.48 g/mol434.498 g/mol
Structural DifferenceContains additional double bond at 6,7 positionStandard reference structure
Primary UseAnalytical standard/impurity referenceActive pharmaceutical ingredient

This structural comparison highlights the subtle but significant difference between the two compounds, with 6,7-Dehydro Triamcinolone Acetonide having two fewer hydrogen atoms due to the additional double bond .

Relationship to Other Triamcinolone Metabolites

6,7-Dehydro Triamcinolone Acetonide exists within a broader context of Triamcinolone Acetonide-related compounds, including other known metabolites and degradation products:

  • 6β-Hydroxytriamcinolone acetonide

  • 21-Carboxytriamcinolone acetonide

  • 21-Carboxy-6β-hydroxytriamcinolone acetonide

Understanding the relationships between these compounds is essential for comprehensive impurity profiling and metabolite identification in pharmacokinetic studies .

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